molecular formula C12H18BrFOSi B8543313 (4-Bromo-2-fluorophenoxy)(tert-butyl)dimethylsilane

(4-Bromo-2-fluorophenoxy)(tert-butyl)dimethylsilane

Cat. No. B8543313
M. Wt: 305.26 g/mol
InChI Key: LMPXUWTYLZMITI-UHFFFAOYSA-N
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Patent
US05582765

Procedure details

A Grignard reagent was prepared from 30.5 g of 4-bromo-2-fluorophenol t-butyldimethylsilyl ether and 2.43 g of magnesium in 100 ml of tetrahydrofuran. 20.0 g of 4-n-pentyl-4-phenyl-4-silacyclohexanone was dropped in the resultant solution at 25° C. The reaction mixture was agitated at 25° C. for 5 hours and poured into an ammonium chloride aqueous solution, followed by extraction with ethyl acetate. The ethyl acetate solution was washed with brine, dried and concentrated. 400 ml of benzene and 800 mg of p-toluenesulfonic acid monohydrate were added to the resultant residue, followed by removal of generated water under reflux. When distilling of water was stopped, the benzene solution was concentrated, followed by purification of the resultant residue to obtain 31.6 g (yield: 88%) of 2-fluoro-4-(4-n-pentyl-4-phenyl)-4-sila-1-cyclohexnyl)phenol t-butyldimethylsilyl ether.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-n-pentyl-4-phenyl-4-silacyclohexanone
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][C:10]=1F)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[Mg].C([Si]1(C2C=CC=CC=2)CCC(=O)CC1)CCCC.[Cl-].[NH4+]>O1CCCC1>[Si:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(C=C1)Br)F
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-n-pentyl-4-phenyl-4-silacyclohexanone
Quantity
20 g
Type
reactant
Smiles
C(CCCC)[Si]1(CCC(CC1)=O)C1=CC=CC=C1
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated at 25° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
400 ml of benzene and 800 mg of p-toluenesulfonic acid monohydrate were added to the resultant residue
CUSTOM
Type
CUSTOM
Details
followed by removal of generated water
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
When distilling of water
CONCENTRATION
Type
CONCENTRATION
Details
the benzene solution was concentrated
CUSTOM
Type
CUSTOM
Details
followed by purification of the resultant residue

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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